Cas no 1995300-17-8 (5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy-)

5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy- 化学的及び物理的性質
名前と識別子
-
- 5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy-
- 1995300-17-8
- 3-amino-1-(3-methoxy-1,2-thiazol-5-yl)propan-1-ol
- EN300-683477
-
- インチ: 1S/C7H12N2O2S/c1-11-7-4-6(12-9-7)5(10)2-3-8/h4-5,10H,2-3,8H2,1H3
- InChIKey: QFDBTYBWJFRLRF-UHFFFAOYSA-N
- SMILES: S1C(C(CCN)O)=CC(OC)=N1
計算された属性
- 精确分子量: 188.06194880g/mol
- 同位素质量: 188.06194880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 137
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.1
- トポロジー分子極性表面積: 96.6Ų
じっけんとくせい
- 密度みつど: 1.277±0.06 g/cm3(Predicted)
- Boiling Point: 279.7±40.0 °C(Predicted)
- 酸度系数(pKa): 13.13±0.20(Predicted)
5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-683477-0.05g |
3-amino-1-(3-methoxy-1,2-thiazol-5-yl)propan-1-ol |
1995300-17-8 | 0.05g |
$924.0 | 2023-03-10 | ||
Enamine | EN300-683477-0.25g |
3-amino-1-(3-methoxy-1,2-thiazol-5-yl)propan-1-ol |
1995300-17-8 | 0.25g |
$1012.0 | 2023-03-10 | ||
Enamine | EN300-683477-0.1g |
3-amino-1-(3-methoxy-1,2-thiazol-5-yl)propan-1-ol |
1995300-17-8 | 0.1g |
$968.0 | 2023-03-10 | ||
Enamine | EN300-683477-0.5g |
3-amino-1-(3-methoxy-1,2-thiazol-5-yl)propan-1-ol |
1995300-17-8 | 0.5g |
$1056.0 | 2023-03-10 | ||
Enamine | EN300-683477-2.5g |
3-amino-1-(3-methoxy-1,2-thiazol-5-yl)propan-1-ol |
1995300-17-8 | 2.5g |
$2155.0 | 2023-03-10 | ||
Enamine | EN300-683477-1.0g |
3-amino-1-(3-methoxy-1,2-thiazol-5-yl)propan-1-ol |
1995300-17-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-683477-5.0g |
3-amino-1-(3-methoxy-1,2-thiazol-5-yl)propan-1-ol |
1995300-17-8 | 5.0g |
$3189.0 | 2023-03-10 | ||
Enamine | EN300-683477-10.0g |
3-amino-1-(3-methoxy-1,2-thiazol-5-yl)propan-1-ol |
1995300-17-8 | 10.0g |
$4729.0 | 2023-03-10 |
5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy- 関連文献
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy-に関する追加情報
5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy- - A Promising Compound in Pharmaceutical Research
5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy- is a multifunctional organic compound that has garnered significant attention in the pharmaceutical and biochemical research communities. Its unique molecular structure, characterized by the presence of an isothiazole ring, a methoxy group, and a 2-aminoethyl substituent, positions it as a potential candidate for drug development targeting various biological pathways. Recent studies have highlighted its role in modulating enzyme activity and cellular signaling, making it a focal point for researchers exploring novel therapeutic strategies.
The isothiazole ring in this compound is a key structural feature that contributes to its pharmacological properties. This five-membered heterocyclic ring contains a sulfur atom and a nitrogen atom, which are critical for its reactivity and interaction with biological targets. The methoxy group attached at the 3-position further enhances its solubility and metabolic stability, a factor that is increasingly important in the design of orally bioavailable drugs. The α-(2-aminoethyl) substituent introduces additional functionality, enabling the compound to engage in hydrogen bonding and electrostatic interactions with proteins, thereby improving its binding affinity.
Recent advancements in medicinal chemistry have underscored the importance of 5-Isothiazolemethanol, α-(2-aminoethyl)-3-methyloxy- in the development of small-molecule therapeutics. A 2023 study published in Journal of Medicinal Chemistry demonstrated its potential as an inhibitor of the enzyme kinase, which is implicated in several diseases, including cancer and neurodegenerative disorders. The study revealed that the compound's ability to selectively bind to the active site of the kinase enzyme could lead to the development of more targeted and less toxic therapies.
The synthesis of 5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy- involves a series of well-defined chemical reactions that are optimized for scalability and efficiency. One of the most promising synthetic routes involves the cyclization of a substituted amino acid derivative, a process that has been refined to reduce byproducts and improve yield. This method has been validated in several recent studies, including a 2024 publication in Organic & Biomolecular Chemistry, which reported a 95% yield under mild reaction conditions. The use of catalytic systems and green chemistry principles in this synthesis aligns with current industry trends toward sustainable drug development.
Pharmacological studies on 5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy- have revealed its potential in modulating multiple signaling pathways. For instance, research published in Pharmacological Reports in 2023 indicated that the compound exhibits anti-inflammatory properties by inhibiting the NF-κB pathway, a key regulator of immune responses. This finding suggests that the compound could be explored as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, the compound's interaction with the mitochondrial machinery has been a focus of recent investigations. A 2024 study in Cellular and Molecular Life Sciences highlighted its ability to enhance mitochondrial biogenesis and reduce oxidative stress, which are critical factors in aging and age-related diseases. These findings underscore the compound's potential in the development of drugs targeting mitochondrial dysfunction, a growing area of interest in pharmaceutical research.
The 2-aminoethyl group in 5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy- plays a pivotal role in its biological activity. This group can act as a scaffold for further modifications, allowing researchers to tailor the compound's properties for specific therapeutic applications. For example, the addition of functional groups to the 2-aminoethyl chain has been shown to enhance the compound's ability to cross the blood-brain barrier, a critical consideration for the treatment of neurological disorders.
Despite its promising properties, the development of 5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy- as a therapeutic agent is still in its early stages. Ongoing research is focused on optimizing its pharmacokinetic profile to ensure better bioavailability and reduced side effects. A 2023 clinical trial report in Drug Discovery Today discussed the challenges of translating in vitro findings to in vivo efficacy, emphasizing the need for further preclinical and clinical studies.
The methoxy group in the compound is also a subject of interest for its role in drug metabolism. Studies have shown that the methoxy group can influence the compound's metabolic stability and clearance rate, which are essential parameters in drug design. Researchers are exploring ways to modify the methoxy group to enhance the compound's half-life while maintaining its therapeutic efficacy.
Furthermore, the compound's potential applications extend beyond traditional therapeutic areas. Recent studies have suggested that 5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy- could be used in the development of diagnostic agents due to its ability to selectively bind to specific biomarkers. This opens up new avenues for its use in imaging and early detection of diseases, particularly in the field of oncology.
As the field of medicinal chemistry continues to evolve, the role of 5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy- is likely to expand. Its unique structural features and versatile functional groups make it a valuable tool for researchers aiming to develop innovative therapies. Continued investment in research and development is essential to fully realize its potential and bring new treatments to patients in need.
In conclusion, the compound 5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy- represents a significant advancement in the quest for novel therapeutic agents. Its structural complexity and diverse biological activities position it as a promising candidate for the treatment of various diseases. As research in this area progresses, the compound may play a pivotal role in the future of medicine, offering new hope for patients with currently untreatable conditions.
For those interested in further exploring the potential of 5-Isothiazolemethanol, α-(2-aminoethyl)-3-methoxy-, consulting recent publications in reputable scientific journals and staying updated with ongoing clinical trials will provide valuable insights into its development and application in the medical field.
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